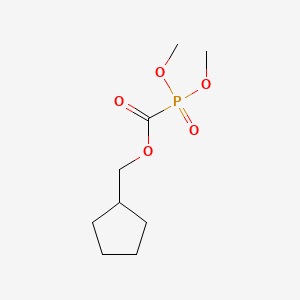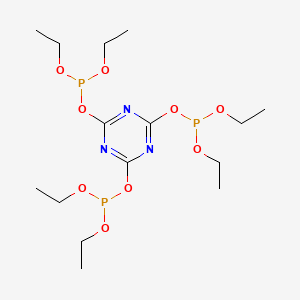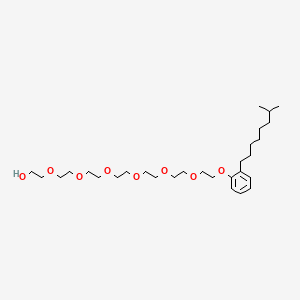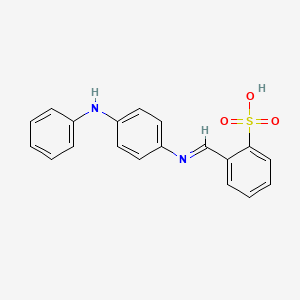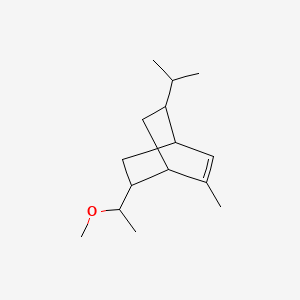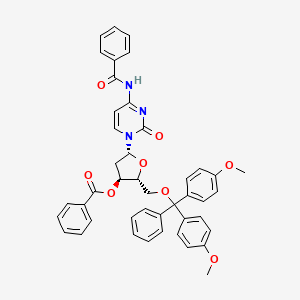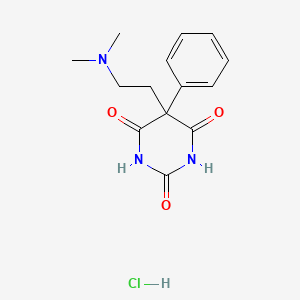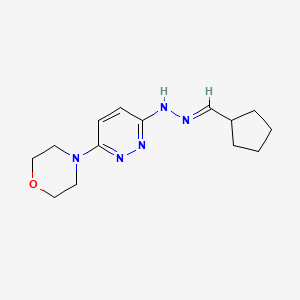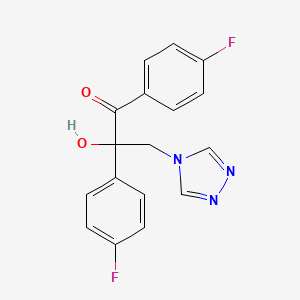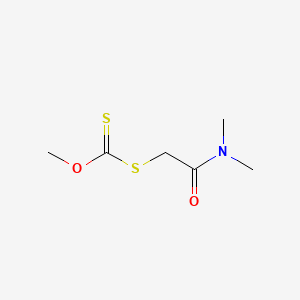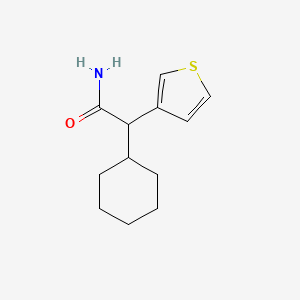
alpha-Cyclohexyl-3-thiopheneacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Cyclohexyl-3-thiopheneacetamide is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound has a molecular formula of C12H17NOS and a molecular weight of 223.36 g/mol . Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including alpha-Cyclohexyl-3-thiopheneacetamide, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to synthesize thiophene derivatives on a large scale . These methods are preferred due to their efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Cyclohexyl-3-thiopheneacetamide undergoes various chemical reactions, including:
Electrophilic Substitution: Thiophene rings are known for their reactivity towards electrophiles due to the electron-rich nature of the sulfur atom.
Nucleophilic Substitution: Although less common, thiophene derivatives can undergo nucleophilic substitution reactions under specific conditions.
Oxidation and Reduction: Thiophene derivatives can be oxidized to form sulfoxides and sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and organolithium compounds are used.
Oxidation: Reagents like hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used.
Major Products Formed
Electrophilic Substitution: Products include halogenated thiophenes and nitrothiophenes.
Nucleophilic Substitution: Products include substituted thiophenes with various functional groups.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: Products include dihydrothiophenes.
Aplicaciones Científicas De Investigación
Alpha-Cyclohexyl-3-thiopheneacetamide has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: Thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: Thiophene derivatives serve as building blocks for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of alpha-Cyclohexyl-3-thiopheneacetamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some thiophene-based compounds act as inhibitors of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific structure and functional groups present in the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylthiophene: A thiophene derivative with an acetyl group at the 2-position.
3-Bromothiophene: A thiophene derivative with a bromine atom at the 3-position.
Thiophene-2-carboxylic acid: A thiophene derivative with a carboxyl group at the 2-position.
Uniqueness
Alpha-Cyclohexyl-3-thiopheneacetamide is unique due to the presence of a cyclohexyl group attached to the thiophene ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other thiophene derivatives .
Propiedades
Número CAS |
73812-48-3 |
|---|---|
Fórmula molecular |
C12H17NOS |
Peso molecular |
223.34 g/mol |
Nombre IUPAC |
2-cyclohexyl-2-thiophen-3-ylacetamide |
InChI |
InChI=1S/C12H17NOS/c13-12(14)11(10-6-7-15-8-10)9-4-2-1-3-5-9/h6-9,11H,1-5H2,(H2,13,14) |
Clave InChI |
NIRFQDLKYZQNBP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(C2=CSC=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



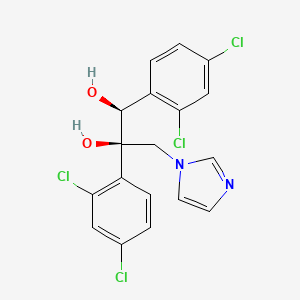
![1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL](/img/structure/B12671266.png)
